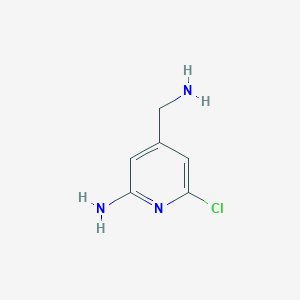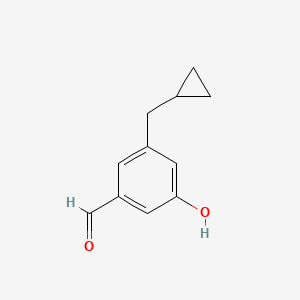
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopropylmethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde typically involves the introduction of the cyclopropylmethyl group to a benzaldehyde derivative. One common method includes the use of cyclopropylmethyl bromide in a nucleophilic substitution reaction with a suitable benzaldehyde precursor. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde core allows for electrophilic aromatic substitution reactions, where various substituents can be introduced to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 3-(Cyclopropylmethyl)-5-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing biochemical pathways.
Comparación Con Compuestos Similares
- 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- 3-(Cyclopropylmethyl)-5-methoxybenzaldehyde
- 3-(Cyclopropylmethyl)-5-aminobenzaldehyde
Comparison: 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a cyclopropylmethyl group on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the cyclopropylmethyl group introduces steric effects that can influence its interactions with other molecules.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-10-4-9(3-8-1-2-8)5-11(13)6-10/h4-8,13H,1-3H2 |
Clave InChI |
ITDOKMZNXTZKQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=CC(=CC(=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


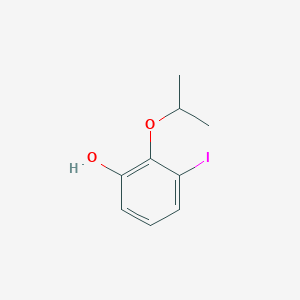

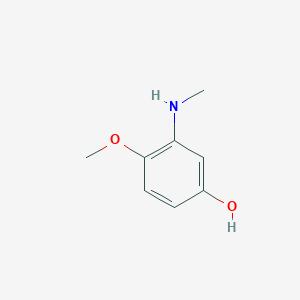



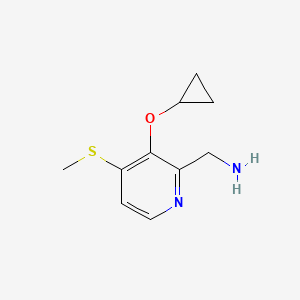
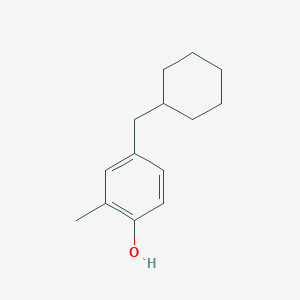
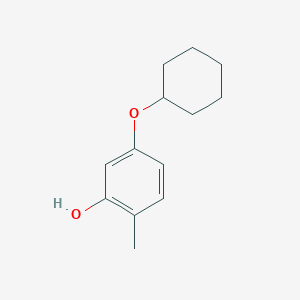
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)


